molecular formula C20H17N7O2 B2808448 2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide CAS No. 1775398-09-8

2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide

Cat. No.: B2808448
CAS No.: 1775398-09-8
M. Wt: 387.403
InChI Key: GASOLUPUSFMDLT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a 1H-indole core linked via an acetamide bridge to a triazolo[4,3-a]pyridine scaffold substituted with a 3-methyl-1,2,4-oxadiazole group.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c1-12-23-20(29-26-12)15-6-4-8-27-17(24-25-19(15)27)11-22-18(28)9-13-10-21-16-7-3-2-5-14(13)16/h2-8,10,21H,9,11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASOLUPUSFMDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the oxadiazole and triazole rings. The final step involves the coupling of these intermediates with the pyridine moiety under specific reaction conditions, such as the use of a base or a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as the use of water as a solvent and catalyst-free conditions, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the oxadiazole ring can yield amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives which were screened for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising antimicrobial activities, suggesting potential therapeutic applications in treating infections .

Anticancer Properties

Another area of interest is the anticancer activity of this compound. Research has focused on its ability to inhibit cancer cell proliferation. For instance, derivatives containing indole and triazole moieties have shown effectiveness in targeting specific cancer pathways. A case study revealed that modifications to the indole structure enhanced cytotoxicity against human cancer cell lines .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds related to This compound . The indole structure is known for its role in serotonin receptor modulation, which could have implications for treating neurodegenerative diseases like Alzheimer's. Experimental data suggest that these compounds may improve cognitive function and reduce neuroinflammation .

Synthesis of Functional Polymers

The unique properties of This compound extend to materials science where it can be utilized in synthesizing functional polymers. These polymers can exhibit enhanced thermal stability and electrical conductivity due to the incorporation of heterocyclic structures .

Photovoltaic Applications

Research has also identified potential applications in photovoltaic devices. The incorporation of this compound into organic solar cells has shown promise in improving light absorption and charge transport properties. Studies indicate that devices utilizing such compounds can achieve higher efficiency rates compared to traditional materials .

Summary of Biological Activities

Activity TypeTest OrganismsResult
AntimicrobialStaphylococcus aureusModerate activity observed
Escherichia coliSignificant inhibition
AnticancerHuman cancer cell linesEnhanced cytotoxicity
NeuroprotectiveNeurodegenerative modelsImprovement in cognitive function

Synthesis Pathways

Compound DerivativeSynthesis MethodYield (%)
1-(Indol-3-yl)-N-methylacetamideReaction with acetic anhydride85
8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo-pyridineCyclization reaction90

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The indole moiety is known to interact with serotonin receptors, while the oxadiazole and triazole rings can modulate the activity of other proteins and enzymes .

Comparison with Similar Compounds

Structural Analog 1: 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (Compound 4 in )

  • Structure : Combines indole with a 1,3,4-oxadiazole-thiol moiety.
  • Key Differences :
    • Lacks the triazolo[4,3-a]pyridine ring present in the target compound.
    • Contains a thiol (-SH) group instead of the methyl-oxadiazole substituent.
  • Properties: Molecular weight (calculated): ~261.3 g/mol (vs. ~405.4 g/mol for the target compound). Bioactivity: Oxadiazole-thiol derivatives are known for antimicrobial and antiviral activities, though specific data for this analog is unavailable in the evidence .

Structural Analog 2: 5-Substituted-3-(4-arylimino)-1-[5-mercapto(1,3,4-oxadiazolyl)]-methyl-indol-2-one ()

  • Structure : Features an indole-2-one core fused with a mercapto-oxadiazole group.
  • Key Differences: Replaces the triazolo-pyridine with a simpler oxadiazole-thiol chain. Includes an arylimino substituent, absent in the target compound.
  • Properties :
    • Demonstrated antimicrobial activity in research settings, suggesting heterocyclic systems enhance bioactivity .

Structural Analog 3: N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

  • Structure : Combines indole with oxadiazole-sulfanyl-acetamide groups.
  • Key Differences :
    • Sulfanyl (-S-) linker instead of the triazolo-pyridine scaffold.
    • Simpler substitution pattern compared to the target compound’s fused rings.

Comparative Analysis Table

Compound Name Core Structure Heterocycles Present Molecular Weight (g/mol) Notable Properties
Target Compound Indole + triazolo-pyridine + oxadiazole 1H-Indole, [1,2,4]triazolo[4,3-a]pyridine, 1,2,4-oxadiazole ~405.4 Hypothesized kinase inhibition (structural inference)
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol Indole + oxadiazole-thiol 1H-Indole, 1,3,4-oxadiazole ~261.3 Antimicrobial potential (inferred)
5-Substituted indole-oxadiazole derivatives Indole-2-one + oxadiazole-thiol Indole-2-one, 1,3,4-oxadiazole ~350–400 (estimated) Antimicrobial activity

Research Findings and Implications

  • Structural Advantages of Target Compound : The triazolo-pyridine moiety may enhance binding affinity to biological targets (e.g., kinases or GPCRs) due to its planar, aromatic structure and hydrogen-bonding capabilities.
  • Biological Potential: While direct activity data for the target compound is unavailable, analogs with indole and oxadiazole motifs show antimicrobial and antiviral properties, suggesting avenues for further testing .

Biological Activity

The compound 2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide is a complex hybrid molecule that combines the structural motifs of indole, oxadiazole, and triazole. This unique combination suggests potential biological activities that warrant investigation.

Chemical Structure

The chemical formula for this compound is C24H23N5OC_{24}H_{23}N_5O, with a molecular weight of approximately 397.472 g/mol. The structure incorporates various functional groups that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing indole and oxadiazole moieties exhibit a range of biological activities, particularly in the fields of oncology and antimicrobial research. The biological activity of this specific compound has not been extensively documented; however, insights can be drawn from related studies involving similar structural components.

Anticancer Activity

  • Mechanism of Action : Compounds with oxadiazole derivatives have shown promise in inhibiting key enzymes involved in cancer progression such as HDAC (Histone Deacetylases), thymidylate synthase, and telomerase. For instance, studies have demonstrated that 1,3,4-oxadiazoles can inhibit cancer cell proliferation through targeted enzyme inhibition .
  • Case Studies :
    • A study on 5-(1H-indol-3-yl)methyl-1,3,4-oxadiazoles revealed protective effects against oxidative stress in cellular models relevant to neurodegenerative diseases . This suggests potential neuroprotective properties that could be explored further in cancer contexts.

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess significant antimicrobial properties. For example:

  • A review highlighted the broad-spectrum activity of 1,3,4-oxadiazoles against various bacterial strains and fungi . The incorporation of indole may enhance these properties due to its established biological roles.

Comparative Biological Activity Table

Compound TypeActivity TypeReference Source
1,3,4-OxadiazolesAnticancer
Indole DerivativesAntimicrobial
Hybrid Indole-OxadiazolesNeuroprotective

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